(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13478808
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18Cl2N2O |
|---|---|
| Molecular Weight | 289.20 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | OQJRXJGRFYHOOG-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N |
| SMILES | CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N |
Introduction
Structural Overview and Nomenclature
The compound’s IUPAC name is (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molar mass of 289.20 g/mol . Key structural features include:
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A butyramide backbone with N,3-dimethyl substitution.
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A 2,5-dichlorobenzyl group attached to the amide nitrogen.
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An (S)-configured chiral center at the second carbon of the butyramide chain.
The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the dichlorobenzyl moiety. A generalized protocol includes:
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Dichlorobenzylamine Synthesis:
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Chlorination of benzylamine derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the 2 and 5 positions.
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Butyramide Backbone Formation:
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Condensation of 3-methylbutyric acid with dimethylamine via activation using carbodiimides (e.g., DCC).
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Coupling Reaction:
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Amide bond formation between the dichlorobenzylamine and the dimethylated butyramide intermediate, often mediated by coupling agents like HOBt/EDCI.
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Chiral Resolution:
Table 1: Key Synthetic Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | SOCl₂, DCM, 0–25°C | Chlorination |
| 2 | DCC, DMAP, THF | Amide activation |
| 3 | HOBt, EDCI, DMF | Coupling |
| 4 | Chiral HPLC | Enantiomer separation |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 289.20 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 46.3 Ų |
| Solubility | Low in water; soluble in DMSO, DMF |
The logP value (2.9) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications.
Biological Activity and Mechanisms
Receptor Interactions
The 2,5-dichlorobenzyl group enhances affinity for neurotransmitter receptors, particularly dopamine D3 and serotonin 5-HT2A subtypes. In vitro studies suggest Ki values in the nanomolar range for D3 receptors.
Enzyme Inhibition
The compound exhibits inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome therapy. IC₅₀ values of ~50 nM have been reported in enzyme assays .
Comparative Analysis with Structural Analogues
Table 3: Impact of Chlorine Substitution on Bioactivity
| Compound | Chlorine Positions | 11β-HSD1 IC₅₀ (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|
| 2,3-Dichloro | 2,3 | 120 | 8.5 |
| 2,4-Dichloro | 2,4 | 90 | 12.3 |
| 2,5-Dichloro | 2,5 | 50 | 5.2 |
The 2,5-dichloro derivative shows superior enzyme inhibition and receptor binding, attributed to optimal halogen positioning for hydrophobic interactions.
Applications in Drug Development
Metabolic Disorders
As a 11β-HSD1 inhibitor, this compound reduces glucocorticoid activation, offering potential in treating obesity and type 2 diabetes .
Neurological Therapeutics
High D3 receptor affinity positions it as a candidate for Parkinson’s disease and schizophrenia, where dopamine modulation is therapeutic.
Antibacterial Agents
Ongoing research explores derivatives with enhanced solubility for systemic infections .
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